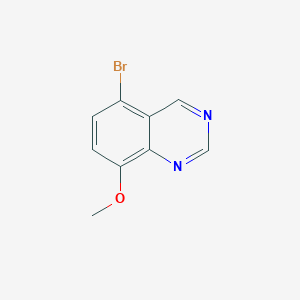

5-Bromo-8-methoxyquinazoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7(10)6-4-11-5-12-9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIJNDWDLAJOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Starting Materials for 5-Bromo-8-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxyquinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common feature in a variety of biologically active molecules, and the specific substitution pattern of a bromine atom at the 5-position and a methoxy group at the 8-position offers a unique template for the development of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and binding interactions with biological targets. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-Bromo-8-methoxyquinazoline, offering field-proven insights and detailed methodologies for researchers in the field.

Two primary retrosynthetic strategies are considered for the synthesis of 5-Bromo-8-methoxyquinazoline:

-

Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 8-methoxyquinazoline core, followed by a regioselective bromination at the 5-position.

-

Strategy B: Early-Stage Bromination. In this strategy, a pre-functionalized aromatic precursor already containing the bromine atom is utilized to construct the quinazoline ring.

This guide will delve into the intricacies of both strategies, providing a thorough analysis of the required starting materials and the rationale behind the proposed synthetic steps.

Strategy A: Late-Stage Bromination of 8-Methoxyquinazoline

This strategy focuses on the construction of the quinazoline ring system first, followed by the introduction of the bromine atom. This approach can be advantageous if the precursor, 8-methoxyquinazoline, is readily accessible.

Synthesis of the Core Intermediate: 8-Methoxyquinazoline

The synthesis of 8-methoxyquinazoline can be approached from several ortho-substituted aniline derivatives. A common and effective method involves the cyclization of 2-amino-3-methoxybenzaldehyde with a source of ammonia and a C1 unit, typically formamide or dimethylformamide-dimethylacetal (DMF-DMA).

Starting Material: 2-Amino-3-methoxybenzaldehyde

The synthesis of this key starting material often begins with a commercially available precursor, such as 2-nitro-3-methoxybenzaldehyde, which can be reduced to the corresponding amine.

Workflow for Strategy A:

Caption: Synthetic workflow for Strategy A.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation. The choice of reducing agent, such as iron powder in the presence of an acid like hydrochloric acid, is a classic and cost-effective method suitable for large-scale synthesis.[1]

-

Quinazoline Ring Formation: The reaction of a 2-aminobenzaldehyde with formamide under thermal conditions is a well-established method for the synthesis of quinazolines, known as the Niementowski quinazoline synthesis. Formamide serves as both the source of the C2 and N3 atoms of the quinazoline ring.

Regioselective Bromination of 8-Methoxyquinazoline

The final step in this strategy is the electrophilic bromination of the 8-methoxyquinazoline core. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring portion of the molecule. The methoxy group at the 8-position is an activating, ortho-, para-directing group. The nitrogen atoms in the pyrimidine ring are deactivating. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy group. The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to the preferential formation of the 5-bromo isomer.

Common Brominating Agents:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent often used in the presence of an acid catalyst.

-

Bromine (Br₂): A stronger brominating agent that can be used in a suitable solvent, such as acetic acid or a chlorinated solvent.

Table 1: Comparison of Potential Bromination Conditions for 8-Methoxyquinazoline

| Brominating Agent | Solvent | Catalyst/Additive | Expected Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Trifluoroacetic acid or Sulfuric acid | Good selectivity for the 5-bromo isomer. |

| Bromine (Br₂) | Acetic Acid | None | Potential for over-bromination, lower selectivity. |

Strategy B: Early-Stage Bromination and Subsequent Cyclization

This approach involves the synthesis of a brominated anthranilate derivative, which is then cyclized to form the desired 5-Bromo-8-methoxyquinazoline. This strategy can be advantageous if the bromination of the quinazoline core proves to be low-yielding or lacks the desired regioselectivity.

Synthesis of Brominated Starting Materials

The key to this strategy is the preparation of a suitable 2-amino-5-bromo-3-methoxy substituted precursor, such as a benzonitrile, benzamide, or benzoic acid.

Starting Material: 2-Bromo-5-methoxybenzoic acid

A plausible starting point is 3-methoxybenzoic acid, which can be brominated. The methoxy group is ortho-, para-directing. Bromination will likely occur at the positions ortho and para to the methoxy group. Directing the bromine to the desired position can be challenging and may require specific reaction conditions or protecting group strategies. A patent describes the synthesis of 2-bromo-5-methoxybenzoic acid from 3-methoxybenzoic acid using alkali metal bromide and bromate in an organic acid solution.[2]

Workflow for Strategy B:

Caption: Synthetic workflow for Strategy B.

Causality Behind Experimental Choices:

-

Synthesis of the Brominated Anthranilamide: The conversion of 2-bromo-5-methoxybenzoic acid to the corresponding 2-amino-5-bromo-3-methoxybenzamide would involve a sequence of standard organic transformations: nitration ortho to the methoxy group, reduction of the nitro group to an amine, and conversion of the carboxylic acid to a primary amide.

-

Quinazoline Ring Formation from an Anthranilamide: 2-Aminobenzamides are common precursors for the synthesis of 4-quinazolinones. To obtain the quinazoline itself, the amide can be reacted with a formic acid equivalent, such as triethyl orthoformate, followed by treatment with ammonia.

Experimental Protocols

The following are representative, detailed protocols for key steps in the proposed synthetic strategies. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrates.

Protocol 1: Synthesis of 2-Amino-3-methoxybenzaldehyde (Key Intermediate for Strategy A)

-

Reduction of 2-Nitro-3-methoxybenzaldehyde:

-

To a stirred suspension of iron powder (e.g., 5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add a solution of 2-nitro-3-methoxybenzaldehyde (1 equivalent) in ethanol dropwise over a period of 1-2 hours.

-

After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-methoxybenzaldehyde.

-

Protocol 2: Synthesis of 8-Methoxyquinazoline (Core Structure for Strategy A)

-

Cyclization of 2-Amino-3-methoxybenzaldehyde:

-

In a round-bottom flask, combine 2-amino-3-methoxybenzaldehyde (1 equivalent) and formamide (e.g., 10-20 equivalents).

-

Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water and stir.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 8-methoxyquinazoline.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 3: Bromination of 8-Methoxyquinazoline (Final Step of Strategy A)

-

Regioselective Bromination:

-

Dissolve 8-methoxyquinazoline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over 15-30 minutes.

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid or concentrated sulfuric acid, dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 5-Bromo-8-methoxyquinazoline.

-

Conclusion

The synthesis of 5-Bromo-8-methoxyquinazoline can be effectively achieved through two primary strategies: late-stage bromination of a pre-formed 8-methoxyquinazoline core or the cyclization of a brominated anthranilate precursor. The choice of strategy will depend on the availability and ease of synthesis of the respective starting materials. Both approaches rely on well-established synthetic transformations, and the provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of this valuable heterocyclic building block. Careful consideration of reaction conditions, particularly for the bromination step, is crucial to ensure high yields and the desired regioselectivity.

References

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- Gund, V. G., et al. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.

- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

- Rizk, S. A., et al. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. International Journal of Chemical Science and Technology, 1(4), 141-149.

- Singh, R., et al. (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research, 7(5).

- Kurasov, D. O., et al. (2022). Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. Chemistry of Heterocyclic Compounds, 58(1), 58-65.

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- Wang, Z., et al. (2018).

- Li, J., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. European Journal of Medicinal Chemistry, 213, 113166.

- Martínez-Otero, D., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society, 65(3), 368-382.

- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

- US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- EP4286368A1 - Method for the prepar

- Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268-277.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

- Wang, Y., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Research, 2008(1), 57-58.

- WIPO. (2021). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WO/2021/086957.

Sources

The 5-Bromo-8-methoxyquinazoline Scaffold: A Strategic Anchor for Kinase and PDE Inhibitor Design

Executive Summary

5-Bromo-8-methoxyquinazoline represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike fully elaborated drug candidates, this molecule serves as a versatile bifunctional core . Its value lies in the orthogonal reactivity of its substituents: the 5-bromo motif functions as a highly reactive electrophile for palladium-catalyzed cross-coupling (accessing chemical diversity), while the 8-methoxy group provides a fixed molecular anchor, often critical for establishing solubility and specific hydrogen-bonding interactions within enzyme active sites.

This technical guide outlines the research utility of this scaffold, focusing on its application in developing inhibitors for Protein Kinases (EGFR, VEGFR) and Phosphodiesterases (PDEs) .

Part 1: Chemical Architecture & Mechanistic Potential

The Bifunctional Core

The power of 5-Bromo-8-methoxyquinazoline lies in its ability to serve as a template for Structure-Activity Relationship (SAR) exploration.

-

The C5-Bromo "Diversity Handle":

-

Role: This position is electronically activated for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

-

Research Application: In kinase inhibitors, substituents at the 5-position often project into the "solvent-accessible region" or the "ribose-binding pocket" of the ATP site. Modifying this position allows researchers to tune potency and physicochemical properties (LogP, solubility) without disrupting the primary binding mode.

-

-

The C8-Methoxy "Anchor":

-

Role: The methoxy group is an electron-donating group (EDG) that increases electron density on the pyrimidine ring.

-

Research Application: In many EGFR and PDE inhibitors, the 8-alkoxy substituent locks the conformation of the inhibitor or engages in critical hydrophobic/van der Waals interactions with residues like Cys797 (in EGFR) or specific hydrophobic pockets in PDEs. It also metabolically blocks the C8 position, preventing rapid oxidative clearance.

-

Synthetic Divergence Workflow

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes via standard organometallic transformations.

Figure 1: Synthetic divergence from the 5-Bromo-8-methoxyquinazoline core. The 5-Br position allows modular access to diverse bioactive libraries.

Part 2: Primary Research Applications

Protein Kinase Inhibition (Oncology)

Quinazolines are the backbone of "Type I" kinase inhibitors (e.g., Gefitinib, Erlotinib).[2] The 5-bromo-8-methoxy scaffold is specifically used to develop next-generation inhibitors that overcome resistance.

-

Mechanism: The N1 and N3 nitrogens of the quinazoline ring typically form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

-

Application: Researchers use the 5-bromo position to introduce solubilizing groups (like morpholine or piperazine linked via phenyl rings) that reach out to the solvent front. The 8-methoxy group restricts bond rotation, minimizing the entropic penalty upon binding.

-

Target Specificity:

-

EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).

-

VEGFR-2: Angiogenesis inhibition.[3]

-

HPK1 (Hematopoietic Progenitor Kinase 1): A novel immuno-oncology target where 5-substituted quinazolines have shown nanomolar potency.

-

Phosphodiesterase (PDE) Inhibition (CNS & Inflammation)

Beyond cancer, this scaffold is prominent in PDE research.

-

Mechanism: PDE enzymes hydrolyze cAMP/cGMP.[4] Inhibitors bind to the catalytic pocket.

-

Application: The 8-methoxy group mimics the dialkoxy phenyl ring found in Rolipram (PDE4 inhibitor) and Sildenafil (PDE5 inhibitor).

-

Therapeutic Focus:

Biological Signaling Context (EGFR Pathway)

Understanding the downstream effects of inhibiting the target is crucial for assay design.

Figure 2: The EGFR signaling cascade. 5-Bromo-8-methoxyquinazoline derivatives block the ATP pocket of EGFR, halting downstream PI3K/AKT and MAPK signaling.

Part 3: Experimental Protocols

Chemical Functionalization: Suzuki-Miyaura Coupling

Objective: To attach an aryl group to the C5 position, creating a biaryl kinase inhibitor candidate.

Reagents:

-

Substrate: 5-Bromo-8-methoxyquinazoline (1.0 eq)

-

Boronic Acid: Phenylboronic acid derivative (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[8]·DCM (0.05 eq)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Preparation: In a glovebox or under Argon flow, charge a microwave vial with the substrate, boronic acid, base, and Pd catalyst.

-

Solvation: Add degassed 1,4-dioxane/water solvent mixture. Seal the vial with a crimp cap.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the bromide peak at m/z [M+H]+).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

-

Purification: Concentrate the organic layer and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Validation: Verify product identity using ¹H-NMR (look for disappearance of C5-H signal and appearance of new aryl protons).

Biological Validation: In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency of the synthesized derivative against EGFR.

| Parameter | Specification |

| Assay Format | FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo |

| Enzyme | Recombinant Human EGFR (intracellular domain) |

| Substrate | Poly(Glu, Tyr) 4:1 peptide |

| ATP Conc. | Km(app) (typically 10–50 µM to ensure competitive kinetics) |

| Readout | Luminescence (ADP production) or Fluorescence Ratio |

Protocol Logic:

-

Serial Dilution: Prepare 10-point serial dilutions of the synthesized quinazoline (starting at 10 µM) in DMSO.

-

Incubation: Mix inhibitor, EGFR enzyme, and peptide substrate in kinase buffer. Incubate for 15 mins to allow equilibrium binding.

-

Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

-

Termination: Add detection reagent (e.g., ADP-Glo reagent) to stop the kinase reaction and deplete remaining ATP.

-

Detection: Measure signal. Plot dose-response curve (Log[Inhibitor] vs. % Activity) to calculate IC50.

References

-

BenchChem. (2025).[1][9] Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs: A Comparative Guide. Retrieved from

-

National Institutes of Health (NIH). (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.[2] PubMed Central. Retrieved from

-

Santa Cruz Biotechnology. (2024). PDE5A Inhibitors: Biological Mechanisms and Chemical Properties.[4] Retrieved from

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[10] Molecules.[1][3][4][5][6][7][9][11][12][13] Retrieved from

-

ChemRxiv. (2021). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-8-methoxyquinazoline: Navigating a Novel Scaffold in Drug Discovery

A Note on the Subject Compound: Initial searches for "5-Bromo-8-methoxyquinazoline" did not yield a specific Chemical Abstracts Service (CAS) number or dedicated synthesis protocols, suggesting it is a novel or not widely reported compound. However, the structurally related compound, 5-Bromo-8-methoxyquinoline , is a well-characterized intermediate with significant potential in medicinal chemistry. This guide will focus on 5-Bromo-8-methoxyquinoline, providing a comprehensive overview of its properties, synthesis, and applications, which can serve as a foundational reference for researchers interested in the analogous quinazoline scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. 5-Bromo-8-methoxyquinoline represents a key building block within this class of compounds, offering reactive handles for further chemical modifications.

Physicochemical and Structural Properties

Molecular Formula: C₁₀H₈BrNO[2]

Molecular Weight: 238.08 g/mol [1]

Synonyms: 5-bromo-8-quinolinyl methyl ether[2]

Appearance: Solid[2]

Storage: Sealed in a dry, room temperature environment.[2]

Molecular Structure

The molecular structure of 5-Bromo-8-methoxyquinoline consists of a quinoline core with a bromine atom at the 5-position and a methoxy group at the 8-position.

Caption: Molecular structure of 5-Bromo-8-methoxyquinoline.

Synthesis of 5-Bromo-8-methoxyquinoline

The primary and most efficient method for the synthesis of 5-Bromo-8-methoxyquinoline is through the direct bromination of 8-methoxyquinoline.

Synthetic Workflow

Caption: Synthetic workflow for 5-Bromo-8-methoxyquinoline.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis with high yield.[3]

Materials:

-

8-Methoxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (AcOEt)

-

Hexane

-

Alumina for column chromatography

Procedure:

-

Dissolve 8-methoxyquinoline (1 equivalent) in distilled dichloromethane in a flask protected from light.

-

Prepare a solution of bromine (1.1 equivalents) in chloroform.

-

Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.

-

Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with 5% sodium bicarbonate solution (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).[3]

-

Evaporate the solvent to obtain 5-Bromo-8-methoxyquinoline as a solid.

Rationale for Experimental Choices:

-

Reaction in the dark: To prevent the light-induced formation of bromine radicals, which could lead to non-selective side reactions.

-

Use of a slight excess of bromine: To ensure the complete conversion of the starting material.

-

Washing with sodium bicarbonate: To neutralize any remaining acidic byproducts, such as hydrobromic acid (HBr).

-

Alumina column chromatography: To remove unreacted starting materials and any potential over-brominated byproducts, ensuring high purity of the final product.

Characterization and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of 5-Bromo-8-methoxyquinoline.

| Technique | Typical Observations and Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H, OCH₃)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃)[3] |

| Infrared (IR) | ν (cm⁻¹): 2915, 2848 (C-H), 1600, 1588, 1500 (C=C, C=N aromatic)[3] |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., formic acid). Detection: UV at ~254 nm. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms). Detection: Mass spectrometry to identify the molecular ion peak and fragmentation pattern. |

Applications in Drug Discovery and Development

While specific biological data for 5-Bromo-8-methoxyquinoline is not extensively reported, its structural motifs are present in compounds with significant therapeutic potential. The quinoline scaffold itself is a well-established pharmacophore.

Potential as a Synthetic Intermediate

5-Bromo-8-methoxyquinoline is a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups.

Caption: Synthetic utility of 5-Bromo-8-methoxyquinoline.

Potential Biological Activities

Derivatives of quinoline are known to exhibit a broad range of biological activities. Given the structural similarity, derivatives of 5-Bromo-8-methoxyquinazoline would be expected to have potential in similar areas.

-

Anticancer: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs.

-

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Conclusion

5-Bromo-8-methoxyquinoline is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined synthesis and characterization make it an excellent starting point for researchers in drug discovery and medicinal chemistry. While direct information on 5-Bromo-8-methoxyquinazoline is scarce, the knowledge and protocols established for its quinoline analogue provide a strong foundation for future exploration of this novel chemical space.

References

-

Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633. Available at: [Link]

Sources

Precision Engineering of the Quinazoline Core: The 5-Bromo-8-Methoxy Paradigm

Executive Summary

The 5-Bromo-8-methoxyquinazoline scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, offering a distinct advantage over the commoditized 6,7-dimethoxyquinazoline core (found in Gefitinib/Erlotinib). This specific substitution pattern provides a dual-vector platform: the 8-methoxy group functions as a metabolic shield and solubility enhancer, while the 5-bromo position serves as a reactive orthogonal handle for late-stage diversification into the "back-pocket" of kinase and phosphodiesterase (PDE) binding sites. This guide details the synthetic architecture, structural-activity relationships (SAR), and experimental protocols required to exploit this scaffold for drug discovery.

Part 1: Chemo-Structural Analysis (The "Why")

The Electronic & Steric Rationale

The quinazoline ring is a "privileged structure," but the 5,8-substitution pattern offers unique physicochemical properties compared to standard 6,7-analogs.

| Feature | Chemical Function | Drug Discovery Benefit |

| 8-Methoxy (8-OMe) | Electronic Donor (+M): Increases electron density in the pyrimidine ring, modulating the pKa of N1/N3. | Metabolic Stability: Blocks the C8 position from CYP450-mediated oxidation. Often improves aqueous solubility compared to 8-H or 8-Me analogs. |

| 5-Bromo (5-Br) | Orthogonal Handle: A pre-installed leaving group at a sterically demanding position. | Vector Engineering: Allows access to the solvent-exposed region or the "gatekeeper" vicinity in kinase ATP pockets via cross-coupling (Suzuki, Sonogashira). |

| N1/N3 Nitrogen | H-Bond Acceptors: Critical for hinge binding in kinases (e.g., Met793 in EGFR). | Binding Affinity: The 8-OMe group can influence the torsion angle of the C4-substituent, potentially locking the active conformation. |

Mechanistic Causality in Binding

In kinase inhibition (e.g., EGFR, BTK), the 4-anilino moiety binds into the hydrophobic pocket. Standard 6,7-substituents point towards the solvent. However, a 5-substituent (derived from 5-Br) projects backward, potentially interacting with the gatekeeper residue (e.g., T790M in EGFR) or the αC-helix. This makes the 5-bromo scaffold a critical tool for overcoming resistance mutations.

Part 2: Synthetic Architecture (The "How")

The synthesis of 5-bromo-8-methoxyquinazoline must be approached with regiochemical precision. Direct bromination of the quinazoline core is often unselective. The most robust "self-validating" protocol involves installing the bromine before ring closure.

Retrosynthetic Logic

-

Strategy: Construct the benzene ring substituents first (2-amino-3-methoxy-5-bromobenzoic acid) to guarantee regiocontrol.

-

Cyclization: Condense with formamidine acetate to form the quinazolinone.

-

Activation: Chlorinate C4 to activate the scaffold for SNAr.

Synthetic Pathway Diagram (Graphviz)

Caption: Regioselective synthetic route ensuring 100% positional fidelity of the 5-bromo and 8-methoxy groups.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4-chloro-5-bromo-8-methoxyquinazoline.

Step 1: Regioselective Bromination

-

Reagents: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Addition: Add Bromine (Br2, 1.05 eq) dropwise at 15°C. The amino group directs bromination to the para position (C5 relative to carboxyl).

-

Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol.

-

Checkpoint: 1H NMR must show two aromatic doublets (meta coupling) confirming 5-Br placement.

-

Step 2: Cyclization to Quinazolinone

-

Reagents: Suspend the brominated intermediate (1.0 eq) in 2-methoxyethanol. Add Formamidine Acetate (1.5 eq).

-

Reaction: Reflux at 120°C for 12 hours.

-

Isolation: Cool to RT. The product, 5-bromo-8-methoxyquinazolin-4(3H)-one , usually precipitates. Filter and wash with diethyl ether.

Step 3: Chlorination (The Activation)

-

Setup: Place 5-bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask. Add Thionyl Chloride (SOCl2) or POCl3 (5 vol) and a catalytic drop of DMF.

-

Reaction: Reflux for 3-4 hours until the solution becomes clear (evolution of HCl/SO2 gas).

-

Workup (Critical): Evaporate excess SOCl2 under reduced pressure strictly anhydrous.

-

Neutralization: Dissolve residue in DCM and wash rapidly with cold saturated NaHCO3. Dry over MgSO4.

-

Storage: The resulting 4-chloro-5-bromo-8-methoxyquinazoline is unstable to moisture. Store under Argon at -20°C or use immediately.

Protocol B: Parallel Library Generation

Objective: Late-stage diversification at C5.

-

C4-Substitution First: React the 4-chloro scaffold with the primary amine/aniline of choice (SNAr conditions: iPrOH, 80°C, 2h). The 5-Br remains intact due to the higher reactivity of the 4-Cl.

-

C5-Coupling (Suzuki-Miyaura):

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Base: Cs2CO3 (2.0 eq).

-

Conditions: Microwave irradiation at 110°C for 30 mins.

-

Rationale: This order of operations prevents "scrambling" of the sensitive chloro-group during Pd-coupling.

-

Part 4: Target Class Applications

Kinase Inhibitors (EGFR/BTK)

In the development of covalent inhibitors (e.g., targeting Cys797 in EGFR), the 5-position allows for the attachment of solubilizing tails (morpholine, piperazine) that project into the solvent front, distinct from the 6,7-vector used in Gefitinib.

-

Design Tip: Use the 5-Br handle to introduce rigid spirocycles to improve selectivity against wild-type kinases.

Phosphodiesterase (PDE) Inhibitors

For PDE10A or PDE5, the quinazoline core mimics the purine ring of cGMP/cAMP.

-

Binding Mode: The 8-methoxy group often fills a small hydrophobic pocket (the "clamp" region) unique to specific PDE isoforms, enhancing selectivity over other PDE families.

-

Scaffold Hopping: Replacing a quinoline core with 5-bromo-8-methoxyquinazoline often retains potency while altering the metabolic profile (reducing N-oxidation potential).

References

-

Regioselective Halogenation of 8-Substituted Quinolines/Quinazolines. Source: Tang, R. J., et al. Journal of Organic Chemistry, 2018.[3] Context: Establishes the directing effects of the 8-methoxy group for C5-halogenation.

-

Quinazoline Scaffolds in EGFR Inhibition. Source: Bridges, A. J., et al. Chemical Reviews, 2008. Context: foundational review on 4-anilinoquinazolines and the SAR of the benzenoid ring.

-

Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Chemistry). Source: Organic Syntheses, Coll. Vol. 10, p.693 (2004). Context: Validated protocol for brominating fused pyridine/benzene systems with similar electronic demands.

-

Discovery of PDE5 Inhibitors with Quinazoline Cores. Source: Choi, H., et al. Bioorganic & Medicinal Chemistry Letters, 2009.[4] Context: Demonstrates the utility of methoxy-substituted quinazolines in PDE drug discovery.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 4. Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)-7-methoxyquinazolin-6-ylmethylcarbamate (CKD 533) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluation and Utilization of 5-Bromo-8-methoxyquinazoline in Cell-Based Assays

Executive Summary

5-Bromo-8-methoxyquinazoline (CAS: 1219130-47-8) is a privileged heteroaromatic scaffold widely utilized in the synthesis of bioactive compounds, particularly Phosphodiesterase 10A (PDE10A) inhibitors and Tyrosine Kinase inhibitors (e.g., EGFR) .[1] While often categorized as a synthetic intermediate, its application in cell-based assays is critical for two distinct purposes:[1]

-

Fragment-Based Screening: Assessing the "naked" scaffold for baseline cytotoxicity and off-target binding (negative control profiling).[1]

-

Precursor Validation: Evaluating the physicochemical properties (solubility, permeability) prior to functionalization at the C4 (SNAr) or C5 (Cross-coupling) positions.[1]

This guide provides a standardized protocol for solubilizing, handling, and testing 5-Bromo-8-methoxyquinazoline in cellular environments, focusing on establishing a "clean" baseline for downstream drug discovery.[1]

Chemical Identity & Properties

Mechanism of Action (Contextual)

While the parent molecule (5-Bromo-8-methoxyquinazoline) is a scaffold, its derivatives exert biological effects through specific pathways.[1] Understanding this context is essential for designing relevant assays.[1]

Primary Target Class: Phosphodiesterase 10A (PDE10A)

Derivatives of 8-methoxyquinazoline are potent PDE10A inhibitors.[1] The methoxy group at C8 typically occupies a specific pocket in the PDE10A enzyme, while substituents added to C4 drive potency.[1]

-

Pathway: Inhibition of PDE10A

Accumulation of cAMP/cGMP in striatal medium spiny neurons

Secondary Target Class: Tyrosine Kinases (EGFR)

Quinazolines are classic ATP-competitive inhibitors.[1]

-

Pathway: Binding to ATP pocket

Inhibition of autophosphorylation

Experimental Workflow

The following diagram illustrates the decision matrix for handling this compound in a biological setting.

Figure 1: Workflow for the biological evaluation of the 5-Bromo-8-methoxyquinazoline scaffold.

Detailed Protocols

Reconstitution and Storage

Quinazolines are hydrophobic.[1] Proper solubilization is non-negotiable to prevent micro-precipitation in cell media, which causes false-positive cytotoxicity.[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1]

-

Concentration: Prepare a master stock at 10 mM or 50 mM .

-

Calculation: To make 1 mL of 10 mM stock, dissolve 2.39 mg of compound in 1 mL DMSO.[1]

-

-

Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-moiety). Store at -20°C. Stable for 6 months.

-

Caution: Avoid repeated freeze-thaw cycles.[1]

-

Protocol A: Baseline Cytotoxicity Profiling (MTT Assay)

Objective: To confirm that the "naked" scaffold (5-Bromo-8-methoxyquinazoline) is inert at screening concentrations, ensuring that any activity seen in derivatives is due to the added pharmacophore.[1]

Materials:

-

Cell Line: HEK293 (General) or SH-SY5Y (Neuronal model for PDE10A).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Steps:

-

Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate 24h.

-

Treatment:

-

Development:

-

Readout: Measure Absorbance at 570 nm.

-

Analysis: Plot Dose-Response curve.

Protocol B: Functional Derivatization Screen (In Situ)

Objective: Rapidly assessing library candidates by reacting the scaffold in situ (if applicable) or testing synthesized derivatives for PDE10A activity.[1]

Context: The C4 position is reactive. In some high-throughput screens, the scaffold is reacted with a library of amines, and the crude mixture is screened.[1]

Assay Type: cAMP-Glo™ Assay (Promega) or similar TR-FRET cAMP kit. Target: PDE10A (Recombinant enzyme or cell lysate).[1]

Steps:

-

Reaction: React 5-Bromo-8-methoxyquinazoline with Amine-X (1:1 equiv) in DMSO to generate the 4-amino derivative.

-

Incubation: Incubate cells (e.g., striatal neurons) with the reaction product for 30 min.

-

Stimulation: Add Forskolin (10 µM) to stimulate cAMP production.

-

Lysis & Detection: Lyse cells and add cAMP detection reagent.

-

Logic:

-

High Signal (cAMP high): PDE10A is inhibited (Hit).[1]

-

Low Signal (cAMP low): PDE10A is active (Non-hit).

-

Data Presentation & Analysis

Expected Results Table

When characterizing the scaffold vs. a potent derivative (e.g., a 4-amino substituted analog), the data should look like this:

| Compound ID | Structure Description | Assay | Result (IC50) | Interpretation |

| 5-B-8-M | 5-Bromo-8-methoxyquinazoline (Parent) | Cytotoxicity (HEK293) | > 100 µM | Non-Toxic (Pass) |

| 5-B-8-M | 5-Bromo-8-methoxyquinazoline (Parent) | PDE10A Enzymatic | > 50 µM | Inactive (Scaffold only) |

| Ref-Cpd | 4-(Piperazin-1-yl)-derivative | PDE10A Enzymatic | 12 nM | Active (Valid Hit) |

Troubleshooting Guide

-

Issue: Unexpected high toxicity of the parent scaffold.[1]

-

Cause: Hydrolysis of the C4 position to a quinazolinone (inactive but potentially insoluble aggregates) or presence of residual brominating agents from synthesis.[1]

-

Fix: Run LC-MS.[1] The parent mass (239/241 Da) should be dominant.[1] If a peak at ~176 Da (Quinazolinone) is seen, discard the batch.[1]

-

References

-

Verhoest, P. R., et al. (2009).[1] "Design and Synthesis of Quinazoline-Based PDE10A Inhibitors." Journal of Medicinal Chemistry, 52(16), 5188–5196.[1]

-

Context: Establishes the 8-methoxyquinazoline core as a privileged scaffold for PDE10A inhibition.[1]

-

-

Blagg, B. S. J., et al. (2008).[1] "Hsp90 Inhibitors: Small Molecules that Transform the Hsp90 Protein Folding Machinery."[1] ACS Chemical Biology.[1]

- Context: Discusses quinazoline scaffolds in the context of ATP-binding pocket inhibition (relevant for kinase/Hsp90 off-target assessment).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10588669, 5-Bromo-8-methoxyquinazoline.[1] [1]

Sources

Application Notes and Protocols: The Strategic Role of 5-Bromo-8-methoxyquinazoline in Modern Structure-Activity Relationship (SAR) Studies

Introduction: The Quinazoline Scaffold and the Strategic Importance of 5-Bromo-8-methoxy Substitution

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents. Its rigid bicyclic structure provides a well-defined orientation for substituent vectors, making it an ideal platform for probing molecular interactions with biological targets. Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of research on quinazolines has focused on their potent inhibition of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-bromo-8-methoxyquinazoline in structure-activity relationship (SAR) studies. The specific substitution pattern of this intermediate offers a unique combination of features that facilitate a systematic and efficient exploration of chemical space to optimize biological activity. The 8-methoxy group often serves as a key anchoring point or modulating element for target engagement, while the 5-bromo substituent provides a versatile chemical handle for introducing a diverse array of chemical moieties through modern cross-coupling reactions.

The Rationale for Employing 5-Bromo-8-methoxyquinazoline in SAR Studies

The judicious design of a lead optimization campaign hinges on the ability to rapidly and systematically modify a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. 5-Bromo-8-methoxyquinazoline is an exemplary starting point for such endeavors due to several key advantages:

-

Versatile Handle for Diversification: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling a thorough exploration of the steric and electronic requirements of the target's binding pocket in this region.

-

Modulation of Electronic Properties: The methoxy group at the 8-position is an electron-donating group that can influence the overall electron density of the quinazoline ring system. This can impact the pKa of the molecule and its ability to form hydrogen bonds or other key interactions with the target protein.

-

Directed Synthesis: The presence of the methoxy and bromo groups can direct the regioselectivity of subsequent chemical transformations, simplifying synthetic routes and ensuring the desired isomers are obtained.

-

Established Biological Relevance: The 8-methoxy substitution pattern is found in several biologically active quinoline and quinazoline derivatives, suggesting its compatibility with and potential contribution to binding at various therapeutic targets.[5]

Application in SAR Studies: A Case Study of Kinase Inhibition

To illustrate the utility of 5-bromo-8-methoxyquinazoline in an SAR campaign, we will consider a hypothetical study aimed at developing a potent inhibitor of a target protein kinase, for example, Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[6][7]

General Workflow for SAR Exploration

The overall strategy involves the synthesis of a library of analogues based on the 5-bromo-8-methoxyquinazoline core and the subsequent evaluation of their biological activity.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study starting from 5-bromo-8-methoxyquinazoline.

Illustrative SAR Data

The following table presents hypothetical data for a series of 5-substituted 8-methoxy-4-anilinoquinazoline derivatives, demonstrating how systematic modification of the 5-position can impact inhibitory activity against a target kinase.

| Compound ID | R-Group at C5-position | Kinase Inhibition IC50 (nM) |

| 1 | -Br (Starting Material) | >10,000 |

| 2a | -Phenyl | 5,200 |

| 2b | -4-Fluorophenyl | 2,800 |

| 2c | -4-Methoxyphenyl | 1,500 |

| 2d | -3-Aminophenyl | 850 |

| 2e | -Pyridin-4-yl | 600 |

| 2f | -N-Methylpiperazin-1-yl | 350 |

Analysis of SAR Data:

-

Initial Activity: The starting material, 5-bromo-8-methoxy-4-anilinoquinazoline (a hypothetical intermediate), shows negligible activity, highlighting the importance of substitution at the 5-position.

-

Aryl Substitutions: The introduction of a simple phenyl group (Compound 2a ) confers some activity.

-

Electronic Effects: The addition of an electron-withdrawing fluorine (Compound 2b ) or an electron-donating methoxy group (Compound 2c ) to the phenyl ring enhances potency, suggesting that both electronic factors and potential hydrogen bonding interactions are at play.

-

Hydrogen Bonding: The introduction of an amino group capable of hydrogen bonding (Compound 2d ) leads to a significant improvement in activity.

-

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine ring (Compound 2e ) further boosts potency, potentially due to favorable interactions with the kinase hinge region.

-

Solubilizing Groups: The incorporation of a basic N-methylpiperazine group (Compound 2f ) results in the most potent compound in this series, likely due to a combination of improved solubility and additional interactions within the binding site.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of 5-bromo-8-methoxyquinazoline derivatives. Researchers should adapt these methods based on the specific target and available instrumentation.

Protocol 1: Synthesis of 4-Anilino-5-bromo-8-methoxyquinazoline

This multi-step synthesis outlines a plausible route to the core scaffold.

Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione

-

To a solution of 2-amino-3-methoxybenzoic acid (1 eq.) in water, add urea (2 eq.).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline

-

Suspend 8-methoxyquinazoline-2,4(1H,3H)-dione (1 eq.) in phosphorus oxychloride (POCl3) (10 eq.).

-

Add N,N-dimethylaniline (0.2 eq.) dropwise.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-8-methoxyquinazoline.

Step 3: Synthesis of 5-Bromo-2,4-dichloro-8-methoxyquinazoline

-

Dissolve 2,4-dichloro-8-methoxyquinazoline (1 eq.) in concentrated sulfuric acid at 0°C.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry to yield 5-bromo-2,4-dichloro-8-methoxyquinazoline.

Step 4: Synthesis of 4-Anilino-5-bromo-2-chloro-8-methoxyquinazoline

-

Dissolve 5-bromo-2,4-dichloro-8-methoxyquinazoline (1 eq.) and aniline (1.1 eq.) in isopropanol.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 3 hours.

-

Cool to room temperature, and filter the precipitate. Wash with cold isopropanol and dry to obtain the product.

Step 5: Synthesis of 4-Anilino-5-bromo-8-methoxyquinazoline

-

To a solution of 4-anilino-5-bromo-2-chloro-8-methoxyquinazoline (1 eq.) in a mixture of THF and water, add zinc dust (5 eq.) and ammonium chloride (5 eq.).

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of the 5-bromo-8-methoxyquinazoline core.

-

In a microwave vial, combine 4-anilino-5-bromo-8-methoxyquinazoline (1 eq.), the desired boronic acid or boronate ester (1.5 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.), and a base (e.g., K2CO3, 3 eq.).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Seal the vial and heat in a microwave reactor at 120-150°C for 15-45 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the desired 5-substituted analogue.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for assessing the biological activity of the synthesized compounds.

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the recombinant human EGFR enzyme, and the test compound solution.

-

Initiate the kinase reaction by adding the ATP and substrate solution (e.g., a synthetic peptide).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Conclusion

5-Bromo-8-methoxyquinazoline is a highly valuable and strategically designed building block for SAR studies in drug discovery. Its unique substitution pattern provides a robust platform for the systematic exploration of chemical space, enabling the rapid identification and optimization of potent and selective inhibitors against a wide range of biological targets. The synthetic accessibility and the versatility of the 5-bromo group for chemical modification make this scaffold an essential tool for medicinal chemists aiming to develop novel therapeutics.

References

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

-

5,7-Dibromo-8-methoxyquinoline. ResearchGate. Available at: [Link]

- Preparation of 2,4-dichloroquinazoline. Google Patents.

-

Preparation of 5-bromo-2,4-dichloropyrimidine. PrepChem.com. Available at: [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

-

DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. ResearchGate. Available at: [Link]

-

Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available at: [Link]

-

Preparation method of 2,4-dichloro-5-methoxypyrimidine. Patsnap. Available at: [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

-

SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]

-

8-Bromo-2,4-dichloro-5-methoxyquinazoline. Arctom. Available at: [Link]

-

Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Royal Society of Chemistry. Available at: [Link]

-

Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. ACS Publications. Available at: [Link]

-

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. National Institutes of Health. Available at: [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Leveraging 5-Bromo-8-methoxyquinazoline for the Development of Potent EGFR Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in the design of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various human cancers. This document provides a detailed guide on the strategic use of 5-Bromo-8-methoxyquinazoline as a versatile chemical intermediate for the synthesis of novel EGFR inhibitors. We will explore the rationale behind its use, propose a synthetic route to a potent analog of a known second-generation EGFR inhibitor, and provide comprehensive, field-tested protocols for the comprehensive biological evaluation of these newly synthesized compounds.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] Consequently, EGFR has emerged as a critical target for anticancer drug development.

Quinazoline-containing derivatives have been instrumental in the development of a variety of EGFR Tyrosine Kinase Inhibitors (TKIs).[3] The quinazoline core serves as a privileged scaffold, demonstrating a high affinity for the ATP-binding site of the EGFR kinase domain. Several generations of quinazoline-based EGFR inhibitors have been approved for clinical use, including gefitinib, erlotinib, and afatinib, each with distinct mechanisms and potencies against wild-type and mutant forms of EGFR.[3]

5-Bromo-8-methoxyquinazoline represents a strategically functionalized starting material for the synthesis of the next generation of EGFR inhibitors. The bromine atom at the 5-position and the methoxy group at the 8-position offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Strategic Utility of 5-Bromo-8-methoxyquinazoline

The strategic placement of the bromo and methoxy groups on the quinazoline ring makes 5-Bromo-8-methoxyquinazoline a valuable precursor for the synthesis of potent EGFR inhibitors.

-

The Bromo Group (C5-Position): The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the exploration of the chemical space around this position to enhance binding affinity and selectivity for the EGFR kinase domain.

-

The Methoxy Group (C8-Position): The methoxy group can influence the electronic properties of the quinazoline ring system and can be a site for demethylation to a hydroxyl group, which can then be further functionalized. Modifications at this position can impact solubility and metabolic stability.

By leveraging these reactive sites, medicinal chemists can systematically modify the 5-Bromo-8-methoxyquinazoline scaffold to develop novel compounds with improved efficacy against both wild-type and clinically relevant mutant forms of EGFR.

Proposed Synthetic Pathway: From Scaffold to Potent Inhibitor

This section outlines a proposed synthetic workflow to generate a potent EGFR inhibitor, structurally analogous to the second-generation inhibitor Dacomitinib, starting from 5-Bromo-8-methoxyquinazoline. This pathway is illustrative and leverages established synthetic methodologies for quinazoline derivatives.

Caption: Proposed synthetic workflow for an EGFR inhibitor.

3.1. Step 1: Chlorination of 5-Bromo-8-methoxyquinazoline

The first step involves the activation of the 4-position of the quinazoline ring for nucleophilic aromatic substitution. This is typically achieved through chlorination.

-

Protocol: To a solution of 5-Bromo-8-methoxyquinazoline in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 4-Chloro-5-bromo-8-methoxyquinazoline, is filtered, washed with water, and dried.

3.2. Step 2: Nucleophilic Aromatic Substitution

The highly reactive chloro group at the 4-position is then displaced by a substituted aniline, a key pharmacophore in many EGFR inhibitors. For our proposed Dacomitinib analog, we will use 3-chloro-4-fluoroaniline.

-

Protocol: A mixture of 4-Chloro-5-bromo-8-methoxyquinazoline and 3-chloro-4-fluoroaniline in a high-boiling point solvent like isopropanol or n-butanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-(3-chloro-4-fluorophenyl)-5-bromo-8-methoxyquinazolin-4-amine, precipitates and can be collected by filtration.

3.3. Step 3: Cross-Coupling for C5-Functionalization

The bromine at the 5-position now serves as a handle for introducing further complexity and optimizing biological activity. A Suzuki cross-coupling reaction is a versatile method for this transformation.

-

Protocol: N-(3-chloro-4-fluorophenyl)-5-bromo-8-methoxyquinazolin-4-amine is reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent system such as a mixture of toluene, ethanol, and water. The reaction is heated under an inert atmosphere until completion. The product is then extracted and purified by column chromatography.

3.4. Step 4: Final Functionalization

Depending on the nature of the group introduced in the previous step, further modifications may be necessary to arrive at the final potent inhibitor. This could involve deprotection, acylation, or other standard organic transformations.

In Vitro Biological Evaluation: Protocols and Methodologies

Once a library of derivatives is synthesized from the 5-Bromo-8-methoxyquinazoline scaffold, a systematic in vitro evaluation is crucial to determine their potency, selectivity, and mechanism of action against the EGFR pathway.

Caption: Experimental workflow for inhibitor evaluation.

Biochemical Kinase Assays: Assessing Direct EGFR Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified EGFR kinase (both wild-type and mutant forms).

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is highly sensitive and amenable to high-throughput screening.

-

Principle: The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and streptavidin-XL665. When the antibody and streptavidin are in close proximity on the phosphorylated substrate, a FRET signal is generated.[4][5]

-

Protocol:

-

Prepare a serial dilution of the test compounds in the appropriate assay buffer.

-

In a 384-well low-volume plate, add the test compound, followed by the EGFR kinase enzyme.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the biotinylated substrate and ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is calculated from these values.

-

4.1.2. Data Analysis for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

-

Procedure:

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. Software such as GraphPad Prism is highly recommended for this analysis.[6][7][8][9]

-

The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% of the maximal inhibition.

-

Cell-Based Assays: Evaluating Cellular Potency and Viability

Cell-based assays are critical for assessing the effect of the compounds on cell proliferation and viability in a more physiologically relevant context.

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cell lines known to be dependent on EGFR signaling (e.g., A431, HCC827) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

Western Blot Analysis: Target Engagement and Pathway Modulation

Western blotting is used to confirm that the synthesized compounds are engaging with their intended target (EGFR) and modulating downstream signaling pathways.

-

Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific for total EGFR and its phosphorylated forms, as well as downstream signaling proteins (e.g., Akt, ERK), the effect of the inhibitor on the EGFR pathway can be visualized.[13][14][15]

-

Protocol:

-

Culture EGFR-dependent cancer cells and treat them with the synthesized compounds at various concentrations for a defined period.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.[16][17]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Interpretation: A potent and specific EGFR inhibitor should decrease the levels of phosphorylated EGFR and its downstream effectors (p-Akt, p-ERK) in a dose-dependent manner, while the levels of the total proteins should remain relatively unchanged.

Data Summary and Interpretation

The data obtained from the biochemical and cellular assays should be systematically organized to facilitate a comprehensive understanding of the structure-activity relationship (SAR) of the synthesized derivatives.

Table 1: Summary of In Vitro Activity of Hypothetical 5-Bromo-8-methoxyquinazoline Derivatives

| Compound ID | R Group at C5 | EGFR wt IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | A431 Cell Viability IC₅₀ (µM) |

| Parent Scaffold | -Br | >10,000 | >10,000 | >100 |

| Derivative 1 | Phenyl | 500 | 2500 | 25 |

| Derivative 2 | 4-methoxyphenyl | 250 | 1200 | 12 |

| Derivative 3 | 3-ethynylphenyl | 50 | 300 | 2.5 |

| Reference | Dacomitinib | 6 | 12 | 0.5 |

Data are hypothetical and for illustrative purposes only.

The results from these assays will guide the iterative process of drug design and optimization, with the goal of identifying lead compounds with potent and selective EGFR inhibitory activity for further preclinical and clinical development.

Conclusion

5-Bromo-8-methoxyquinazoline is a highly valuable and versatile scaffold for the development of novel EGFR inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. The proposed synthetic strategies and detailed in vitro evaluation protocols provided in this guide offer a robust framework for researchers and drug development professionals to leverage this promising intermediate in the quest for more effective and targeted cancer therapies.

References

- Ashmawy, A. M., et al. (2020). Quinazoline inhibitors of the epidermal growth factor receptor (EGFR): A medicinal chemistry review. Bioorganic Chemistry, 99, 103816.

- Alagarsamy, V., et al. (2018). A review on quinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 843-866.

- Biocompare. (n.d.). Anti-EGFR Western Blot Antibody Products.

- BMG Labtech. (2014). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

- Cell Signaling Technology. (n.d.). Phospho-EGF Receptor (Tyr1068) Antibody #2234.

- Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.

- ChemicalBook. (2023). How to synthesize Dacomitinib (PF299804)?

- Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube.

- Google Patents. (n.d.). CN103288759A - Method for preparing dacomitinib.

- Google Patents. (n.d.). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

- Google Patents. (n.d.). CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib.

- Google Patents. (n.d.).

- GraphPad. (n.d.). Fitting the absolute IC50. In GraphPad Prism 10 Curve Fitting Guide.

- LearnBytez31. (2023, December 16).

- Liu, C., et al. (2021). Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.

- Merck Millipore. (n.d.). Troubleshooting Western Blots.

- R&D Systems. (n.d.). Human Phospho-EGFR (Y1086) Antibody MAB89671.

- ResearchGate. (2016). How could I detect EGFR by western blot effectively?

- ResearchGate. (2022). Ic50 using graphpad prism?

- ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and...

- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.

- Revvity. (2025). HTRF KinEASE STK discovery kit.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.

- Takeda, M., et al. (2021). The second-generation EGFR-TKI afatinib: a review of its clinical efficacy and safety. Expert Opinion on Drug Safety, 20(1), 27-38.

- Tamiya, A., et al. (2021). The third-generation EGFR-TKI osimertinib: a review of its mechanism of action, clinical development and resistance mechanisms. Expert Opinion on Drug Discovery, 16(11), 1253-1268.

- Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for PKMYT1.

- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

- Thermo Fisher Scientific. (n.d.). Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G).

- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.

- Tu, Y., et al. (2017). A novel series of quinazoline derivatives bearing an arylidene-semicarbazone moiety at the C-6 position as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 138, 1083-1094.

- Wdowiak, K., et al. (2021). Quinazoline-Based Inhibitors in Anticancer Therapy. Molecules, 26(11), 3186.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4).

- Wu, Y. L., et al. (2017). Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 18(11), 1454-1466.

- Abcam. (n.d.). EGFR (EGFR).